Ornidazole, (S)-

Pharmacokinetics Stereoselective elimination AUC

(S)-Ornidazole (CAS 166734-83-4), also designated levornidazole or L-ornidazole, is the pharmacologically active levorotatory enantiomer of the chiral 5-nitroimidazole derivative ornidazole. This third-generation nitroimidazole agent exerts antiprotozoal and antibacterial activity against a spectrum of anaerobic pathogens through a nitro-reductive mechanism that generates reactive intermediates, disrupting microbial DNA synthesis and inducing strand breaks.

Molecular Formula C7H10ClN3O3
Molecular Weight 219.62 g/mol
CAS No. 166734-83-4
Cat. No. B1662488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrnidazole, (S)-
CAS166734-83-4
Synonymslevornidazole
Molecular FormulaC7H10ClN3O3
Molecular Weight219.62 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC(CCl)O)[N+](=O)[O-]
InChIInChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/t6-/m1/s1
InChIKeyIPWKIXLWTCNBKN-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-Ornidazole (CAS 166734-83-4) | Enantiopure 5-Nitroimidazole Antimicrobial for Research & Pharmaceutical Development


(S)-Ornidazole (CAS 166734-83-4), also designated levornidazole or L-ornidazole, is the pharmacologically active levorotatory enantiomer of the chiral 5-nitroimidazole derivative ornidazole [1]. This third-generation nitroimidazole agent exerts antiprotozoal and antibacterial activity against a spectrum of anaerobic pathogens through a nitro-reductive mechanism that generates reactive intermediates, disrupting microbial DNA synthesis and inducing strand breaks [1]. The compound possesses a single chiral center, with the (S)-(-) enantiomer being the focus of recent investigations into stereoselective pharmacodynamics and pharmacokinetics that distinguish it from both its (R)-(+) antipode and the clinically utilized racemic mixture [2].

Chiral Specificity in Ornidazole Procurement: Why Racemic Mixture and (R)-Enantiomer are Not Interchangeable with (S)-Ornidazole


Racemic ornidazole and its individual enantiomers are not pharmacokinetically or toxicologically interchangeable. Intravenous administration studies in beagle dogs demonstrate that the elimination of ornidazole enantiomers is stereoselective, with the (S)-(-) enantiomer exhibiting a significantly prolonged systemic residence time compared to the (R)-(+) antipode [1]. Concurrently, murine neurotoxicity evaluations reveal divergent central nervous system effects: the (R)-(+) enantiomer mediates stronger sedative and central inhibitory actions, whereas the (S)-(-) enantiomer demonstrates a protective profile against chemically induced seizures [2]. These stereoselective differences in both pharmacokinetic exposure parameters and neurological safety profiles preclude the assumption of bioequivalence or functional equivalence when substituting the racemate or the alternative enantiomer in research or formulation contexts.

(S)-Ornidazole Quantitative Evidence Guide: Comparative Pharmacokinetic, Neurotoxicity, and Metabolic Profiling Data


Pharmacokinetic Advantage: (S)-Ornidazole Exhibits 1.2× Higher Systemic Exposure and 1.4× Slower Clearance than (R)-Ornidazole

In a direct head-to-head comparison following separate intravenous administration of individual enantiomers to beagle dogs, (S)-(-)-ornidazole demonstrated significantly higher systemic exposure and slower total body clearance than its (R)-(+) antipode. The area under the plasma concentration-time curve (AUC0-t) for (S)-(-)-ornidazole was approximately 1.2-fold higher than that of (R)-(+)-ornidazole. Conversely, the total body clearance (CL) of (R)-(+)-ornidazole was 1.4 times greater than that of the (S)-(-) enantiomer [1]. These differences in AUC0-∞ and CL between the enantiomers were statistically significant (P < 0.05), confirming that the elimination of (R)-(+)-ornidazole is more rapid than that of (S)-(-)-ornidazole [1]. No chiral inversion or enantiomer-enantiomer interaction was observed when the enantiomers were administered separately or as a racemic mixture [1].

Pharmacokinetics Stereoselective elimination AUC

Differential Central Nervous System Safety Profile: (S)-Ornidazole Shows Protective Effects Against Seizures Unlike the Sedative (R)-Enantiomer

Comparative evaluation of ornidazole enantiomers in murine models revealed a distinct divergence in central nervous system (CNS) effects. (R)-(+)-ornidazole was found to exhibit much stronger central inhibition than (S)-(-)-ornidazole. Critically, (S)-(-)-ornidazole demonstrated a protective effect against seizures induced by dimefline and thiosemicarbazide, an effect not observed with the (R)-(+) enantiomer [1]. Subsequent mechanistic investigation confirmed that (R)-(+)-ornidazole mediates stronger central inhibitory effects through interaction with the GABAergic system [2].

Neurotoxicity CNS safety Seizure protection

Stereoselective Glucuronidation and Renal Excretion: (S)-Ornidazole is Preferentially Metabolized via Phase II Conjugation

Stereoselective glucuronidation, followed by renal excretion, was identified as the principal metabolic pathway of ornidazole in humans, accounting for 37.3% of the administered dose [1]. Further enzymological characterization demonstrated that this glucuronidation process is stereoselective, with UDP-glucuronosyltransferases 1A9 and 2B7 contributing predominantly to the conjugation of ornidazole enantiomers [1]. While quantitative enantiomer-specific glucuronidation rate constants are not detailed in the abstracted data, the established stereoselectivity of the primary elimination pathway supports the inference that (S)-ornidazole and (R)-ornidazole are metabolized at differential rates, consistent with the observed in vivo pharmacokinetic differences [2].

Drug metabolism Glucuronidation Chiral pharmacokinetics

In Vitro Antiprotozoal and Antibacterial Potency: Class-Level Ranking of Ornidazole Among 5-Nitroimidazoles

A comprehensive in vitro evaluation of seven 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis and other members of the B. fragilis group established a rank-order of antimicrobial activity on a molar basis. Ornidazole ranked third among the compounds tested, with activity greater than metronidazole (MIC rank: tinidazole > panidazole > ornidazole > metronidazole ≥ secnidazole > carnidazole > dimetridazole) [1]. Geometric mean MICs for the tested compounds ranged from 0.5 to 6.6 μM, with ornidazole positioned intermediate within this spectrum. This class-level inference provides a baseline for the expected antimicrobial potency of the 5-nitroimidazole pharmacophore, though direct enantiomer-specific MIC comparisons between (S)-ornidazole and (R)-ornidazole are not available in the literature [1].

Antimicrobial activity MIC 5-nitroimidazole

Optimal Research and Industrial Application Scenarios for (S)-Ornidazole (CAS 166734-83-4)


Enantioselective Pharmacokinetic Studies in Preclinical Species

(S)-Ornidazole is the enantiomer of choice for pharmacokinetic investigations requiring prolonged systemic exposure and predictable elimination kinetics. Studies in beagle dogs have demonstrated that (S)-ornidazole achieves a 1.2-fold higher AUC0-t and exhibits 1.4-fold slower total body clearance compared to the (R)-enantiomer, with no chiral inversion observed upon separate administration [1]. This stereoselective pharmacokinetic profile makes (S)-ornidazole particularly suitable for research protocols involving extended dosing intervals, steady-state pharmacokinetic modeling, and therapeutic drug monitoring simulations where consistent and predictable plasma concentrations are required.

Neurotoxicity and CNS Safety Profiling Assays

The differential CNS effects of ornidazole enantiomers position (S)-ornidazole as the safer candidate for studies involving neurological endpoints or animal models sensitive to sedation. Murine studies have established that (R)-ornidazole exerts stronger central inhibition via GABAergic mechanisms, whereas (S)-ornidazole demonstrates a protective effect against chemically induced seizures [1][2]. Researchers evaluating antimicrobial agents with a narrow CNS therapeutic window or conducting behavioral pharmacology assays should procure the (S)-enantiomer to minimize confounding sedative effects and enhance assay interpretability.

Chiral Purity Reference Standard and Analytical Method Development

Validated chiral HPLC and LC-MS/MS methods utilizing (S)-ornidazole as a reference standard have been established for the detection of (R)-ornidazole impurities in enantiopure material [1][2]. Analytical laboratories engaged in pharmaceutical quality control, chiral separation development, or regulatory compliance testing for levornidazole formulations require certified (S)-ornidazole reference material to ensure method accuracy, determine enantiomeric excess, and quantify the dextroisomer impurity in both raw substances and finished dosage forms [1].

Development of Enantiopure Formulations for Reduced CNS Adverse Effects

The toxicological divergence between enantiomers provides a compelling rationale for developing (S)-ornidazole as an enantiopure drug candidate with an improved CNS safety profile. Patent disclosures explicitly claim that enantiomerically pure S-(-)-ornidazole offers higher efficacy and lower CNS toxicity compared to the racemic mixture [1]. Pharmaceutical developers seeking to formulate a next-generation nitroimidazole antimicrobial with reduced sedative side effects should prioritize the procurement of (S)-ornidazole as the active pharmaceutical ingredient for preclinical development and Phase I clinical trial material preparation [1].

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